
4,4'-Disulfanediylbis(1-methylpiperidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4,4’-dithiobis[1-methyl-]: is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidine, 4,4’-dithiobis[1-methyl-], typically involves the cyclization of primary amines with diols, catalyzed by transition metal complexes such as Cp*Ir. Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization. Additionally, microwave irradiation can be used to facilitate the cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrially, piperidine derivatives are often produced through hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 4,4’-dithiobis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, piperidine derivatives are used to study enzyme mechanisms and as ligands in receptor binding studies .
Medicine: Piperidine-based compounds have shown potential in treating various diseases, including cancer, hypertension, and Alzheimer’s disease. They are also used as anesthetics and analgesics .
Industry: In the industrial sector, piperidine derivatives are used as solvents, catalysts, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of Piperidine, 4,4’-dithiobis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing functional groups can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of piperidines.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but with different chemical properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and as a chemical intermediate
Uniqueness: Its ability to form disulfide bonds makes it particularly useful in biological and medicinal chemistry .
Properties
CAS No. |
78637-14-6 |
|---|---|
Molecular Formula |
C12H24N2S2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-methyl-4-[(1-methylpiperidin-4-yl)disulfanyl]piperidine |
InChI |
InChI=1S/C12H24N2S2/c1-13-7-3-11(4-8-13)15-16-12-5-9-14(2)10-6-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
SFNJGHYQVQOLNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)SSC2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


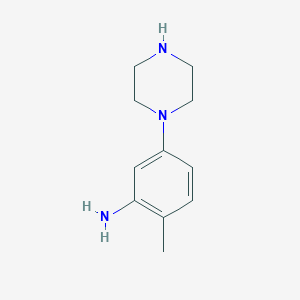
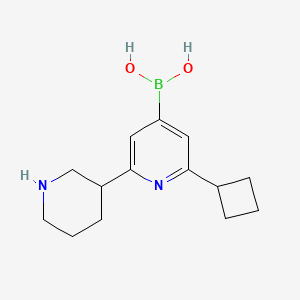
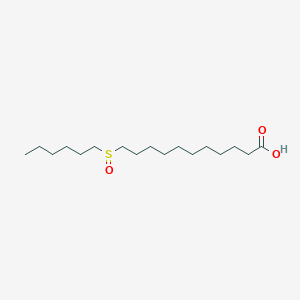
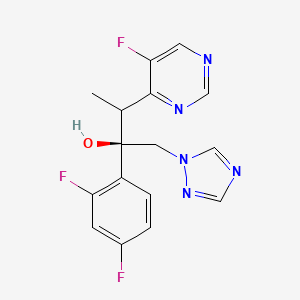
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
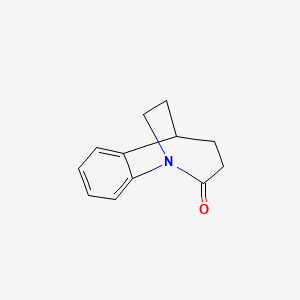
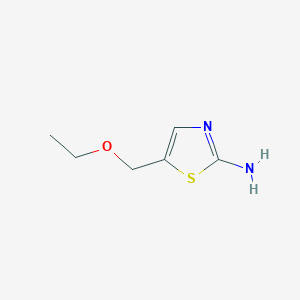

![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)

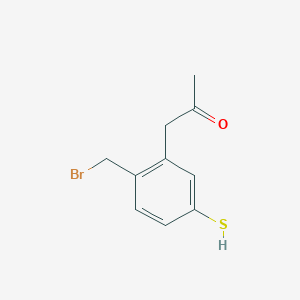
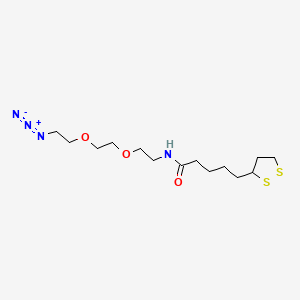

![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
